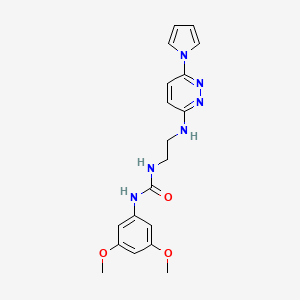
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a unique structural configuration that includes:
- A pyrrol ring
- A pyridazinyl group
- A dimethoxyphenyl moiety
This structure is believed to contribute to its biological activity through various interactions with molecular targets.
The mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors: The compound may inhibit or activate specific enzymes or receptors, impacting various signaling pathways.
- Signal Transduction: It is involved in modulating signal transduction cascades, which can influence cellular responses and metabolic processes.
Antihypertensive Activity
Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. In studies involving spontaneously hypertensive rats, these compounds demonstrated moderate to strong blood pressure-lowering effects with a slow onset .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For instance:
- Cell Apoptosis: Certain derivatives have shown significant cell apoptosis and growth inhibition against various cancer cell lines (e.g., A549, HCT116), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 36.12 |
| Compound B | HCT116 | 0.39 |
| Compound C | MCF7 | 0.46 |
Anti-inflammatory Activity
Molecular docking studies have suggested that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro tests indicated that some analogs exhibited better anti-inflammatory activity than standard drugs like diclofenac .
Study on Sphingomyelinase Inhibition
A related study explored the efficacy of a similar compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2). The results indicated substantial oral bioavailability and brain penetration, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on related compounds to identify key structural features that enhance biological activity. These studies revealed that modifications in the pyrrole and pyridazine moieties significantly impact potency against various targets.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-27-15-11-14(12-16(13-15)28-2)22-19(26)21-8-7-20-17-5-6-18(24-23-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,23)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYJQBJVWUDVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














